
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline is a compound that combines the properties of two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 4-nitroaniline. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 4-nitroaniline is an aromatic amine with a nitro group attached to the benzene ring, commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through the fermentation of glucose by certain fungi or through chemical synthesis from maleic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry.
4-nitroaniline can be synthesized by the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes neutralization, crystallization, and purification steps.
4-nitroaniline is produced on an industrial scale through the nitration of aniline, followed by purification processes such as recrystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Oxidation: Tartaric acid can undergo oxidation to produce dihydroxyfumaric acid.
Reduction: 4-nitroaniline can be reduced to 4-phenylenediamine using reducing agents like iron and hydrochloric acid.
Substitution: Both tartaric acid and 4-nitroaniline can participate in substitution reactions, such as esterification for tartaric acid and nucleophilic substitution for 4-nitroaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide for tartaric acid.
Reduction: Iron filings and hydrochloric acid for 4-nitroaniline.
Substitution: Alcohols for esterification of tartaric acid, and alkyl halides for nucleophilic substitution of 4-nitroaniline.
Major Products Formed
Oxidation: Dihydroxyfumaric acid from tartaric acid.
Reduction: 4-phenylenediamine from 4-nitroaniline.
Substitution: Esters from tartaric acid and various substituted anilines from 4-nitroaniline.
科学研究应用
Chemistry
Catalysis: Tartaric acid is used as a chiral catalyst in asymmetric synthesis.
Dye Synthesis: 4-nitroaniline is a precursor in the synthesis of azo dyes.
Biology
Enzyme Studies: Tartaric acid is used in studies of enzyme inhibition and activity.
Cell Culture: 4-nitroaniline derivatives are used in cell culture studies to investigate cellular responses.
Medicine
Pharmaceuticals: Tartaric acid is used in the formulation of effervescent tablets.
Drug Synthesis: 4-nitroaniline is a building block in the synthesis of various pharmaceuticals.
Industry
Food Additives: Tartaric acid is used as an acidulant in food products.
Agrochemicals: 4-nitroaniline is used in the synthesis of herbicides and pesticides.
作用机制
Molecular Targets and Pathways
Tartaric Acid: Acts as a chelating agent, binding to metal ions and affecting enzyme activity.
4-Nitroaniline: Interacts with cellular proteins and enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Tartaric Acid: Similar compounds include malic acid and citric acid, which are also naturally occurring organic acids with similar properties.
4-Nitroaniline: Similar compounds include 2-nitroaniline and 3-nitroaniline, which have different positions of the nitro group on the benzene ring.
Uniqueness
Tartaric Acid: Unique for its chiral properties and widespread use in food and pharmaceuticals.
4-Nitroaniline: Unique for its role as a precursor in dye and pharmaceutical synthesis.
属性
CAS 编号 |
616885-28-0 |
|---|---|
分子式 |
C16H18N4O10 |
分子量 |
426.33 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline |
InChI |
InChI=1S/2C6H6N2O2.C4H6O6/c2*7-5-1-3-6(4-2-5)8(9)10;5-1(3(7)8)2(6)4(9)10/h2*1-4H,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI 键 |
RKOGLUYRAKMKOK-CEAXSRTFSA-N |
手性 SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


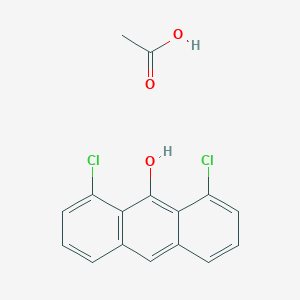
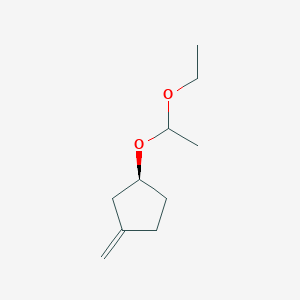
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
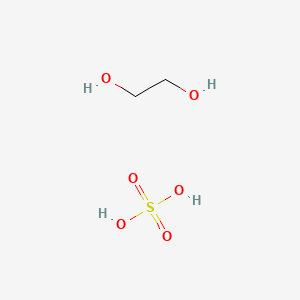
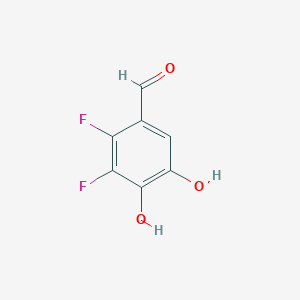
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
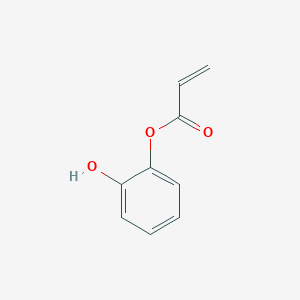
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)

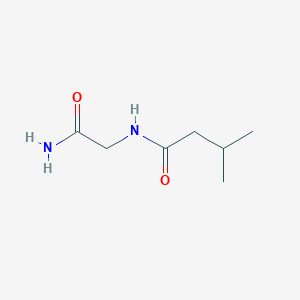
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
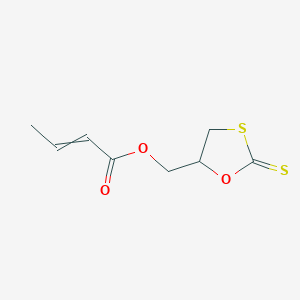
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
